molecular formula C8H9NOS B13314136 3-Methyl-4-(thiophen-3-yl)azetidin-2-one

3-Methyl-4-(thiophen-3-yl)azetidin-2-one

Cat. No.: B13314136
M. Wt: 167.23 g/mol
InChI Key: FVMIOZMOBBRVMP-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-3-yl)azetidin-2-one ( 1858499-15-6) is a specialized azetidinone-based chemical building block offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. The azetidinone core, a four-membered lactam ring, is a structure of high significance in medicinal chemistry. It is a key scaffold in various biologically active molecules and natural products . For instance, the azetidine ring is a featured subunit in the well-known antihypertensive drug azelnidipine . Furthermore, azetidine carboxylic acids serve as important scaffolds for constructing biologically active heterocycles and peptides . As a heterocyclic amine, this compound falls into a class of molecules widely used as critical pharmacophores in pharmaceutical development . Its molecular formula is C 8 H 9 NOS, and it has a molecular weight of 167.23 g/mol . This product is available through specialized chemical suppliers. Researchers can typically find this compound listed by suppliers who provide building blocks and advanced intermediates for chemical synthesis .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-methyl-4-thiophen-3-ylazetidin-2-one

InChI

InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-2-3-11-4-6/h2-5,7H,1H3,(H,9,10)

InChI Key

FVMIOZMOBBRVMP-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Staudinger Cycloaddition for β-Lactam Ring Formation

The Staudinger [2+2] cycloaddition between imines and ketenes remains the most widely used method for constructing the azetidin-2-one core. This approach enables precise control over stereochemistry and substituent placement.

Typical Procedure :

Key Optimization Parameters :

Parameter Optimal Range Impact on Yield
Temperature −10°C to 0°C Prevents ketene dimerization
Solvent polarity Low (e.g., DCM) Enhances cycloaddition rate
Imine substitution Electron-withdrawing Increases reactivity

Ring-Closing Strategies for Functionalized Azetidines

Alternative routes involve cyclization of β-amino acids or their derivatives. A notable example includes:

Stepwise Synthesis :

  • Thiophene coupling : Suzuki-Miyaura cross-coupling of 3-bromothiophene with boronic ester-functionalized β-amino ester (Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h).
  • Cyclization : Intramolecular Mitsunobu reaction using DIAD/PPh₃ (0°C → rt, 24 h) to form the azetidinone ring.
  • Methylation : Quaternization with methyl iodide (K₂CO₃, DMF, 50°C, 6 h).

Challenges :

  • Competing side reactions during cyclization (e.g., epimerization).
  • Requires chromatographic purification (silica gel, hexane/EtOAc 4:1).

Post-Functionalization of Preformed β-Lactams

Late-stage modifications are employed to introduce the thiophene and methyl groups:

Thiophene Installation :

  • Friedel-Crafts alkylation :
    • Substrate: 3-methylazetidin-2-one
    • Electrophile: 3-bromothiophene (AlCl₃ catalyst, 60°C, 8 h)
    • Yield: 54%

Methyl Group Incorporation :

  • Grignard addition :
    • Reagent: Methylmagnesium bromide (2.0 eq)
    • Solvent: THF, −78°C → rt
    • Workup: Quench with NH₄Cl, extract with EtOAc
    • Yield: 62%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield
Staudinger Stereoselective, scalable Sensitive to moisture 68–72%
Ring-closing Modular substrate design Multi-step, costly reagents 50–58%
Post-functionalization Flexibility in substituent addition Competing side reactions 54–62%

Critical Reaction Monitoring Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic signals at δ 4.3–4.5 ppm (C3-H of β-lactam) and δ 7.1–7.3 ppm (thiophene protons).
  • HPLC-MS :
    • Retention time: 8.2 min (C18 column, 60% MeCN/H₂O)
    • [M+H]⁺: m/z 208.1 (calculated: 208.07).

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium recovery systems (e.g., immobilized Pd/C) reduce costs in cross-coupling steps.
  • Solvent Optimization : Switching from DCM to MTBE improves safety and reduces environmental impact.

Chemical Reactions Analysis

Chemical Transformations and Reactivity

The compound exhibits reactivity typical of azetidinones, with potential for ring-opening and substitution reactions.

2.1. Ring-Opening Reactions
Azetidin-2-ones can undergo hydrolysis under acidic or basic conditions to form β-amino acids. For example, treatment with aqueous HCl or NaOH may lead to cleavage of the β-lactam ring, though specific data for this compound are not explicitly reported .

2.2. Substitution Reactions
The thiophene substituent at position 3 may participate in electrophilic aromatic substitution. While direct evidence for this compound is limited, analogous thiophene-containing azetidinones have shown reactivity in such transformations.

2.3. Nucleophilic Addition
The carbonyl group in the azetidinone ring is susceptible to nucleophilic attack. For instance, hydrazine derivatives can react with azetidinones to form hydrazones, as observed in related compounds .

Characterization and Analytical Data

Spectral analysis is critical for confirming the structure and purity of the compound. Below are key characterization techniques:

4.1. Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Methylene protons in the azetidine ring typically appear as broadened signals (δ 3.69–4.06 ppm) due to conformational dynamics .

  • 13C NMR : Carbonyl carbons resonate near δ 170–180 ppm, while methylene carbons in the azetidine ring appear at δ 60–80 ppm .

4.2. Infrared (IR) Spectroscopy

  • Carbonyl stretching: ~1694 cm⁻¹ (C=O) .

  • Thiophene C-H bending: ~700–900 cm⁻¹.

4.3. Mass Spectrometry
Molecular ion peaks typically correspond to the molecular formula C₉H₁₁NOS (molecular weight = 167.23 g/mol) .

Technique Key Observations Reference
1H NMRBroadened methylene signals (δ 3.69–4.06 ppm)
13C NMRCarbonyl at ~170 ppm, methylene at ~60–80 ppm
IRC=O stretch at ~1694 cm⁻¹

Scientific Research Applications

While specific applications of 3-methyl-4-(thiophen-3-yl)azetidin-2-one are not detailed in the provided search results, the broader context of monocyclic β-lactams and azetidin-2-ones suggests potential uses based on their known biological activities and structural properties .

Monocyclic β-Lactams: A General Overview

  • Biological activities Monocyclic β-lactams (azetidin-2-ones) exhibit a wide range of biological activities, notably antibacterial, anticancer, and cholesterol absorption inhibitory activities .
  • Targets for treatment Derivatives of monocyclic β-lactams have been explored as agents for the treatment of various conditions, including atherosclerotic coronary heart disease, allergic and inflammatory conditions, autoimmune diseases, neurodegenerative diseases, diabetes, arterial thrombosis, microbial infections, and cancer .
  • Enzyme Inhibition Appropriately decorated azetidine-2-ones act as inhibitors of different nucleophilic enzymes, most commonly serine, cysteine, and threonine proteases . Monocyclic β-lactams are explored as cholesterol absorption inhibitors, activators and inhibitors of lecithin-cholesterol acyltransferase, vasopressin V1a antagonists, tryptase and chymase inhibitors, thrombin inhibitors, factor XIa or kallikrein inhibitors, cathepsin K inhibitors, 20S proteasome inhibitors, human leukocyte elastase inhibitors, beta lactam combretastatin mimetics, carbonic anhydrase inhibitors, N-acyl ethanolamine acid amidase inhibitors, inhibitors of dengue and West Nile virus NS2B-NS3 protease, human cytomegalovirus protease inhibitors, RORγt (retinoid-related orphan receptor gamma t) modulators and glutamate uptake modulators .
  • Building Blocks Beyond therapeutic potential, they serve as synthetic synthons in preparing other compounds in modern organic chemistry .
  • Reactivity The core β-lactam skeleton's strained nature is largely responsible for its chemical reactivity, which can be enhanced by substituents on the β-lactam ring, particularly on the endocyclic nitrogen (N-1) .

Potential Applications of this compound

Given the properties of monocyclic β-lactams, this compound may have applications in:

  • Drug Development: As a scaffold for designing new drugs targeting bacterial infections, cancer, or metabolic disorders . The presence of the thiophene group could add unique properties, potentially enhancing its interaction with biological targets.
  • Enzyme Inhibition: As a potential inhibitor of enzymes involved in various diseases . Its structure could be modified to target specific proteases or other enzymes.
  • Chemical Synthesis: As a synthetic intermediate in the creation of more complex molecules . The azetidinone ring can be modified or opened to create new chemical entities.

Known Information

  • This compound is a chemical compound with the CAS No. 1858499-15-6 .
  • Other related azetidinone compounds, such as 3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one, are available for research purposes .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azetidin-2-one Derivatives

Compound Name Substituents (C-3, C-4) Key Functional Groups Biological Activity (IC₅₀ or % Inhibition) References
3-Methyl-4-(thiophen-3-yl)azetidin-2-one Methyl, thiophen-3-yl β-lactam, thiophene Not explicitly reported N/A
Compound 6 (cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one) Phenoxy, 4-methylphenyl β-lactam, methoxyphenyl IC₅₀: 0.1 μM (SiHa), 1.2 μM (B16F10)
cis-9 (3S,4S)-3-methyl-4-CF3 azetidin-2-one Methyl, trifluoromethyl β-lactam, CF₃ Synthetic intermediate
Compound 27 (antiproliferative derivative) Thiophen-3-yl, trimethoxyphenyl β-lactam, tert-butyldimethylsilyl Antiproliferative (crude yield: 79.5%)
2-Thioxo-1,3-thiazolidin-4-one derivatives Varied (e.g., chlorophenyl) Thiazolidinone, halogen 41.23% anti-inflammatory activity

Key Observations :

  • Thiophene vs. Phenyl/CF₃ : The thiophen-3-yl group in the target compound provides sulfur-based π-electron density, which may enhance binding to metalloenzymes or alter pharmacokinetics compared to phenyl (compound 6) or electron-withdrawing CF₃ (cis-9) groups .
  • Methyl vs.

Anticancer Activity

  • Compound 6 (): Exhibited potent activity against cervical cancer (SiHa, IC₅₀ = 0.1 μM) and melanoma (B16F10, IC₅₀ = 1.2 μM) with low hepatotoxicity (IC₅₀ = 10 μM in Chang cells). The 4-methylphenyl and phenoxy groups likely contribute to its selectivity .

Antifungal Activity

  • Azetidin-2-one Derivatives (): Demonstrated moderate to good antifungal activity. The presence of thiazolidin-4-one or oxadiazole rings enhanced efficacy, but toxicity to liver enzymes was noted .
  • Target Compound : Thiophene’s lipophilicity may improve membrane permeability compared to polar oxadiazole derivatives, though toxicity profiles remain unstudied .

Anti-inflammatory and Analgesic Activity

  • 2-Chlorophenyl Azetidin-2-one (): Showed 41.23% anti-inflammatory and 38% analgesic activity at 50 mg/kg. The halogenated aryl group enhanced potency compared to non-halogenated analogs .

Metabolic Stability and Toxicity

  • Fluorophenyl Metabolites (): Fungal biotransformation of fluorophenyl azetidin-2-ones produced hydroxylated metabolites, indicating susceptibility to oxidative metabolism .
  • Target Compound : The methyl and thiophene groups may reduce metabolic degradation compared to fluorophenyl analogs, though enzyme inhibition risks (e.g., liver toxicity) require evaluation .

Biological Activity

3-Methyl-4-(thiophen-3-yl)azetidin-2-one is a novel compound belonging to the azetidinone class, which has garnered attention due to its diverse biological activities. Azetidinones are recognized for their potential in medicinal chemistry, particularly for their roles as anticancer agents, antimicrobial agents, and inhibitors of various biological pathways. This article explores the biological activity of this compound, synthesizing findings from recent research studies and reviews.

Chemical Structure

The compound features a unique azetidinone ring with a methyl group and a thiophene moiety. The presence of these substituents is believed to influence its biological activities significantly.

Anticancer Activity

Recent studies have demonstrated that azetidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation. In vitro assays revealed that certain azetidinones can induce apoptosis in breast cancer cells (MCF-7), showcasing their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDTubulin inhibitor
Related AzetidinoneMDA-MB-231TBDApoptosis induction

Antimicrobial Activity

Azetidinones have also been evaluated for their antimicrobial properties. Compounds with thiophene substitutions have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicate that modifications at the azetidine ring can significantly affect the antimicrobial potency .

Bacterial StrainMIC (µg/mL)Compound
Staphylococcus aureus50This compound
Escherichia coli100This compound

Antioxidant Activity

The antioxidant potential of azetidinone derivatives has been explored using various assays, such as DPPH and ABTS. These studies suggest that the presence of the thiophene group may enhance the radical scavenging activity of the compound, making it a candidate for further research in oxidative stress-related conditions .

Case Studies

  • Antiproliferative Effects : A study on a series of azetidinone derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiophene-substituted azetidinones found that certain derivatives displayed remarkable activity against multidrug-resistant bacterial strains, highlighting their potential in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Methyl-4-(thiophen-3-yl)azetidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The Staudinger ketene-imine cycloaddition is a common route for azetidin-2-one synthesis. For example, reacting imines with ketenes generated in situ from acid chlorides (e.g., phthalylglycyl chloride) in anhydrous methylene chloride with triethylamine (TEA) as a base . Optimization may involve temperature control (0°C to room temperature), stoichiometric adjustments, and catalyst screening (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical for yield improvement.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography : Use SHELXL or WinGX for single-crystal structure determination. ORTEP-III can visualize anisotropic displacement parameters.
  • Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

Q. How should researchers design initial biological assays to evaluate cytotoxicity?

  • Methodological Answer : Conduct MTT or SRB assays on cancer cell lines (e.g., SiHa, B16F10) and non-cancerous cells (e.g., Chang hepatocytes) to determine IC50_{50} values and selectivity . Include positive controls (e.g., cisplatin) and triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and stability of azetidin-2-one derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO-LUMO) using Gaussian or ORCA to predict reactivity and stability .
  • Molecular Docking : Use AutoDock Vina or GOLD to simulate binding interactions with targets like tubulin or kinases. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
  • ADME Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in reported biological activities of azetidin-2-one derivatives?

  • Methodological Answer :

  • Structural Analysis : Compare crystal packing (via Mercury or PLATON) and hydrogen-bonding patterns to identify polymorphic effects.
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends across studies .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms for azetidin-2-one derivatives?

  • Methodological Answer :

  • In Situ Monitoring : Use 19F^{19}F-NMR or IR spectroscopy to track intermediates in real time.
  • Mass Spectrometry (HRMS) : Identify transient species (e.g., ketene intermediates) via high-resolution ESI-MS.
  • Kinetic Studies : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures .

Q. What crystallographic approaches address challenges in characterizing azetidin-2-one polymorphs?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL or PLATON to refine twinned datasets.
  • Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) influencing polymorphism .
  • Synchrotron XRD : High-resolution data collection resolves disorder in flexible substituents (e.g., thiophene rings) .

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